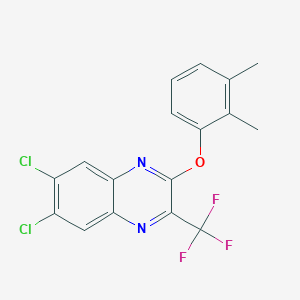
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (6,7-DCQ) is a small molecule with a wide range of applications in scientific research. It is a novel compound that has been studied extensively in recent years due to its unique properties. 6,7-DCQ has been used in various fields such as organic synthesis, biochemistry, pharmacology, and material science. In
科学的研究の応用
Helical Structures and Chiral Ligands
Quinoxaline derivatives have been investigated for their ability to induce helical structures and act as chiral ligands. A study by Yamamoto, Adachi, and Suginome (2013) explored poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring. These polymers demonstrated unique helical structures and solvent-dependent inversion, serving as highly enantioselective chiral ligands in palladium-catalyzed reactions (Takeshi Yamamoto, Takumi Adachi, & M. Suginome, 2013).
Corrosion Inhibition
Quinoxaline compounds have been evaluated as corrosion inhibitors for metals. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxaline derivatives for copper in nitric acid media. Their findings, consistent with experimental data, indicate that the molecular structure of quinoxalines significantly influences their efficiency as corrosion inhibitors (A. Zarrouk et al., 2014).
Organic Electronics and Photovoltaics
The development of organic electronic materials and photovoltaic devices has benefited from the incorporation of quinoxaline derivatives. Yin et al. (2016) designed new quinoxaline-containing compounds with adjustable lowest unoccupied molecular orbital (LUMO) distributions, demonstrating their potential as efficient electron transport materials in blue phosphorescent organic light-emitting diodes (Xiaojun Yin et al., 2016).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial and antitubercular properties of quinoxaline derivatives has yielded promising results. El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antibacterial and antifungal effects (Mohamed A. El-Atawy et al., 2019).
Chemiluminescence and Photoinitiation
Quinoxaline derivatives have found application in chemiluminescence and as photosensitizers. Samadi-Maybodi, Akhoondi, and Chaichi (2010) studied quinoxaline derivatives as green fluorophores in a peroxyoxalate-H2O2 chemiluminescence system, demonstrating their efficiency in producing green light (A. Samadi-Maybodi et al., 2010).
特性
IUPAC Name |
6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSXJPEMKQZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

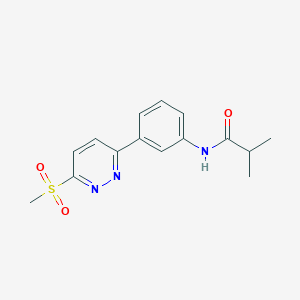
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

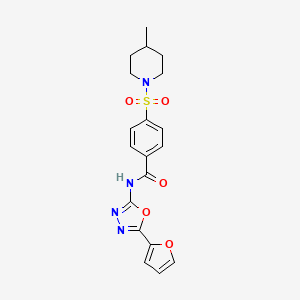


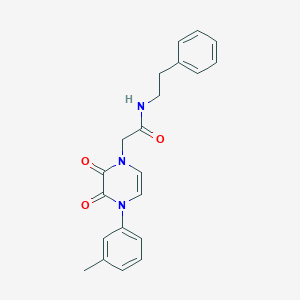
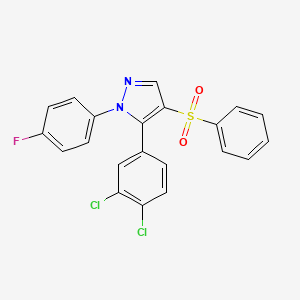
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)